molecular formula C9H13N3O B13286526 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B13286526
M. Wt: 179.22 g/mol
InChI Key: WOPBCXIYUHGIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-one core with an ethyl substituent at the 3-position. This scaffold is part of a broader class of pyridopyrimidinones, which are known for their structural versatility and pharmacological relevance, particularly as kinase inhibitors and epigenetic modulators .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O/c1-2-12-6-11-8-5-10-4-3-7(8)9(12)13/h6,10H,2-5H2,1H3

InChI Key

WOPBCXIYUHGIAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions to form the desired pyrido[3,4-d]pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidinones .

Scientific Research Applications

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,4-d]pyrimidin-4-one core allows for diverse substitutions, enabling modulation of physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Substituent Position and Functional Group Variations

Compound Name Substituents Key Properties/Activities Reference
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Ethyl at C3 Hypothesized improved metabolic stability due to alkyl substitution; potential kinase modulation. -
8-methylpyrido[3,4-d]pyrimidin-4(3H)-one (42) Methyl at C8 Reduced steric hindrance; used as a precursor for further functionalization.
8-((benzylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44a) Benzylaminomethyl at C8 Enhanced cellular permeability; demonstrated in KDM4/5 inhibition studies.
8-(4-(2-(4-(4-chlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (53a) Complex C8 substituent Improved selectivity for histone demethylases (KDM4/5) with IC50 values < 100 nM.
7-benzyl-2-[4-(trifluoromethyl)phenyl] derivative () Benzyl at C7, CF3-phenyl at C2 Designed for enhanced binding to kinase active sites; potential antitumor activity.

Physicochemical Properties

  • Lipophilicity : Ethyl at C3 increases logP compared to methyl (42, logP ~1.2) but less than benzyl (44a, logP ~2.5) .
  • Solubility : Polar C8 substituents (e.g., carbaldehyde (43)) improve aqueous solubility, critical for oral bioavailability .
  • Stability : Ethyl groups may reduce oxidative metabolism compared to smaller alkyl chains, as seen in related piperidine-containing analogs .

Key Research Findings

Structure-Activity Relationships (SAR)

  • C8 Substitutions : Bulky, aromatic groups (e.g., benzyl, pyrazolyl) enhance target affinity by accessing hydrophobic pockets in demethylase active sites .
  • C3 Modifications : Alkyl groups (ethyl, methyl) balance lipophilicity and metabolic stability, critical for in vivo efficacy .
  • Hybrid Derivatives : Compounds like 50e (piperidinyl-ethyl-pyrazole) show synergistic effects in epigenetic and kinase modulation .

Pharmacokinetic Insights

  • Caco-2 Permeability : Derivatives with tertiary amines (e.g., 44g) exhibit Papp > 20 × 10⁻⁶ cm/s, indicating favorable intestinal absorption .
  • Metabolic Stability : Ethyl-substituted analogs are hypothesized to resist CYP450 oxidation better than methyl derivatives, based on studies of similar scaffolds .

Q & A

Basic: What are the recommended synthetic routes for 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives, and how can purity be optimized?

The synthesis of pyrido[3,4-d]pyrimidin-4-one derivatives typically involves cyclization reactions of substituted pyrimidine precursors. For example, structure-based optimization of similar compounds has utilized Fe(II)-binding motifs and conformationally constrained linkers to enhance stability . Key steps include:

  • Cyclization : Use of tert-butoxycarbonyl (Boc) protection for amine groups to direct regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel) with gradients of ethyl acetate/hexane for intermediates. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .
  • Validation : LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns .

Basic: How should researchers characterize the structural conformation of 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives?

Characterization requires a multi-technique approach:

  • X-ray crystallography : Resolve the bicyclic core and ethyl substitution at position 3. For example, analogs with fused piperidine rings show distinct puckering angles affecting Fe(II)-binding in KDM inhibitors .
  • NMR spectroscopy : ¹H NMR distinguishes equatorial vs. axial protons in the saturated pyrido ring, while 2D NOESY confirms spatial proximity of substituents .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular formulas (e.g., C₁₃H₁₄N₂O₂ for the base structure) .

Advanced: What methodologies are used to assess the biological activity of this compound as a histone demethylase inhibitor?

Target engagement and cellular activity can be evaluated via:

  • Enzyme assays : Measure IC₅₀ against KDM4/5 subfamilies using α-ketoglutarate competition assays. Derivatives with 8-(1H-pyrazol-3-yl) substitutions show sub-micromolar potency .
  • Cellular permeability : Caco-2 assays to determine Papp values; lipophilic substituents (e.g., 4-phenylpiperidine) enhance membrane penetration .
  • Functional readouts : Western blotting for H3K9Me3/H3K4Me3 demethylation in cancer cell lines (e.g., HCT116). Dose-dependent reduction indicates on-target effects .

Advanced: How can computational modeling guide the optimization of 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives?

Structure-activity relationships (SAR) are refined using:

  • Molecular docking : Align compounds into KDM4A’s Fe(II)-binding site (PDB: 2VD7). Pyridopyrimidinone scaffolds show hydrogen bonding with Asn132 and hydrophobic interactions with Leu127 .
  • MD simulations : Assess stability of substituents (e.g., ethyl groups) in the substrate-binding pocket over 100-ns trajectories. Clustering analysis identifies dominant binding poses .
  • QSAR models : Correlate logP values (2.5–4.0) with cellular activity to balance solubility and permeability .

Advanced: How should researchers address contradictions in reported inhibitory potencies across studies?

Discrepancies may arise from assay conditions or compound batches. Mitigation strategies include:

  • Standardized assays : Use recombinant KDM4C (JMJD2C) with a FRET-based peptide substrate to ensure consistency .
  • Batch validation : Reanalyze purity via HPLC and confirm salt forms (e.g., hydrochloride vs. free base) impact solubility and activity .
  • Control compounds : Benchmark against known inhibitors (e.g., JIB-04) to calibrate potency claims .

Basic: What are the stability and storage conditions for this compound in laboratory settings?

  • Stability : The free base form is hygroscopic; store at −20°C under argon. Hydrochloride salts are more stable at 4°C for ≤6 months .
  • Decomposition indicators : Discoloration (yellowing) or precipitation in DMSO stock solutions suggests oxidation; revalidate via LC-MS before use .

Advanced: What strategies improve selectivity for KDM4/5 over other histone demethylases?

  • Substitution at C8 : Bulky groups (e.g., pyrazole) reduce off-target effects on KDM6A by steric hindrance .
  • Metal chelation studies : ITC (isothermal titration calorimetry) confirms Fe(II) binding affinity; selectivity ratios >100-fold are achievable with optimized ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.